
2,4,6-Triphenyl-1,3,5-trithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C21H18S3. It is characterized by a trithiane ring structure, where three sulfur atoms are alternately bonded with three carbon atoms, each of which is further bonded to a phenyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Triphenyl-1,3,5-trithiane can be synthesized through the trimerization of thiobenzophenone. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions. The reaction proceeds as follows:
3Ph2C=S→C6H5C(S)3C6H5
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triphenyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiobenzophenone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzophenone.
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2,4,6-Triphenyl-1,3,5-trithiane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenyl-1,3,5-trithiane involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of sulfur.
1,3,5-Trithiane: A simpler analog with no phenyl groups.
2,4,6-Trimethyl-1,3,5-trithiane: Contains methyl groups instead of phenyl groups.
Uniqueness: Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
531-05-5 |
|---|---|
Formule moléculaire |
C21H18S3 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
2,4,6-triphenyl-1,3,5-trithiane |
InChI |
InChI=1S/C21H18S3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-21H |
Clé InChI |
HJHSNTOTXYILIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2SC(SC(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


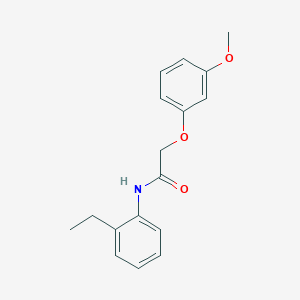

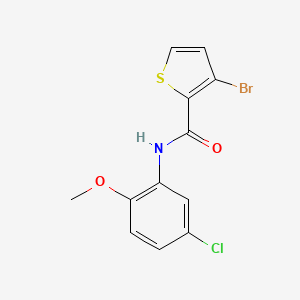
![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)
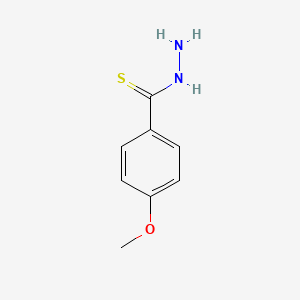
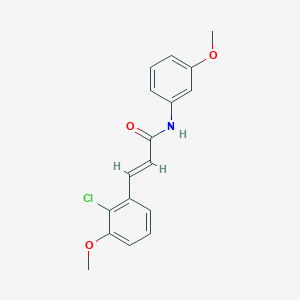



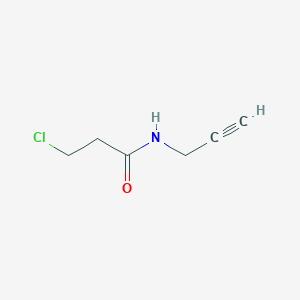



![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)
